molecular formula C15H16N2O2S2 B5815825 Methyl (4-{[(thiophen-2-ylmethyl)carbamothioyl]amino}phenyl)acetate

Methyl (4-{[(thiophen-2-ylmethyl)carbamothioyl]amino}phenyl)acetate

Cat. No.: B5815825
M. Wt: 320.4 g/mol
InChI Key: CVWYRKRRNIGBMJ-UHFFFAOYSA-N
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Description

Its molecular formula is C₁₆H₁₆N₂O₂S₂, with a molecular weight of 320.44 g/mol. Key structural features include:

  • Methyl acetate group: Enhances lipophilicity and influences metabolic stability.
  • Thiophene moiety: A heterocyclic aromatic group that may improve bioavailability and binding interactions in biological systems.

Properties

IUPAC Name

methyl 2-[4-(thiophen-2-ylmethylcarbamothioylamino)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S2/c1-19-14(18)9-11-4-6-12(7-5-11)17-15(20)16-10-13-3-2-8-21-13/h2-8H,9-10H2,1H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWYRKRRNIGBMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)NC(=S)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-{[(thiophen-2-ylmethyl)carbamothioyl]amino}phenyl)acetate typically involves multi-step organic reactions. One common method includes the condensation of thiophene-2-carbaldehyde with methyl 4-aminophenylacetate in the presence of a carbamothioylating agent. The reaction conditions often require a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-{[(thiophen-2-ylmethyl)carbamothioyl]amino}phenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamothioyl group can be reduced to form corresponding amines.

    Substitution: The phenyl acetate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions may include the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of thiophene sulfoxides or sulfones.

    Reduction: Formation of amines from the carbamothioyl group.

    Substitution: Various substituted phenyl acetate derivatives.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that compounds similar to methyl (4-{[(thiophen-2-ylmethyl)carbamothioyl]amino}phenyl)acetate exhibit significant anti-inflammatory effects. For instance, derivatives of thiophene have been studied for their ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases such as arthritis and psoriasis .

Antidiabetic Activity

In vitro studies have shown that related compounds can inhibit enzymes like α-glucosidase and α-amylase, which are crucial in carbohydrate metabolism. This inhibition can lead to reduced blood sugar levels, making these compounds candidates for antidiabetic therapies .

Antimicrobial Effects

Thiophene derivatives are known for their antimicrobial properties. This compound may have similar activities against various pathogens, which could be beneficial in developing new antibiotics or antifungal agents .

Case Study 1: Anti-inflammatory Activity

A study conducted on a series of thiophene-based compounds demonstrated their effectiveness in reducing inflammation in animal models of arthritis. The tested compound showed a significant decrease in paw swelling and inflammatory markers compared to control groups .

Case Study 2: Antidiabetic Efficacy

In another study, a derivative similar to this compound was tested on diabetic mice. The results indicated that the compound effectively lowered blood glucose levels and improved insulin sensitivity without causing toxicity .

Mechanism of Action

The mechanism of action of Methyl (4-{[(thiophen-2-ylmethyl)carbamothioyl]amino}phenyl)acetate involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes or receptors, potentially inhibiting their activity. The carbamothioyl group may form covalent bonds with target proteins, leading to their inactivation. Additionally, the phenyl acetate moiety can enhance the compound’s binding affinity to its targets.

Comparison with Similar Compounds

The compound belongs to a broader class of thiourea derivatives, which are widely studied for their structural diversity and bioactivity. Below is a detailed comparison with structurally and functionally related compounds from the evidence:

Structural Analogues with Thiourea Linkages
Compound Name Key Substituents Melting Point (°C) Yield (%) Notable Features Reference
Methyl (4-{[(thiophen-2-ylmethyl)carbamothioyl]amino}phenyl)acetate (Target) Thiophene-2-ylmethyl, methyl acetate Not reported Not reported Unique thiophene substitution; potential enhanced π-π stacking in biological targets.
N-((4-((2,4-Dioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)thiophene-2-carboxamide Thiophene-2-carboxamide 244–246 82 Higher melting point suggests strong intermolecular forces; carboxamide instead of thiourea.
N-((4-((4-oxo-2-thioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-2-chlorobenzamide 2-Chlorobenzamide 216–218 60 Electron-withdrawing chloro group may enhance stability and reactivity.
4-{[2-(3-Chlorobenzoyl)hydrazinylidene]methyl}-2-methoxyphenyl (2,4-dioxo-1,3-thiazolidin-5-yl)acetate 3-Chlorobenzoyl, thiazolidinone acetate 220–222 92 Thiazolidinone core with antimicrobial activity; higher yield due to optimized synthesis.

Key Observations :

  • The target compound’s thiophene substituent distinguishes it from analogues with benzene-based groups (e.g., chloro, nitro, methoxy). Thiophene’s sulfur atom may improve solubility and binding to sulfur-rich biological targets .
  • Compounds with electron-withdrawing groups (e.g., nitro, chloro) exhibit higher melting points, likely due to increased crystallinity and intermolecular interactions .
Spectral and Analytical Data
  • 1H NMR : Thiourea NH protons in similar compounds appear as broad singlets between δ 10.10–12.58 ppm, consistent with hydrogen bonding. Thiophene protons resonate at δ 7.32–7.70 ppm, distinct from benzene-derived aromatic signals .
  • IR Spectroscopy : Thiourea C=S stretches are observed at 1200–1250 cm⁻¹, while ester C=O vibrations occur near 1700 cm⁻¹ .

Biological Activity

Methyl (4-{[(thiophen-2-ylmethyl)carbamothioyl]amino}phenyl)acetate is a compound of interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes the available research findings on the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

This compound belongs to a class of compounds known as thiourea derivatives. The chemical structure can be represented as follows:

  • Molecular Formula : C13H14N2O2S2
  • Molecular Weight : 294.39 g/mol

The compound features a thiophene ring, which is known for its diverse biological activities, and a carbamothioyl moiety that contributes to its pharmacological properties.

1. Antimicrobial Activity

Research indicates that thiourea derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. A study demonstrated that certain thiourea derivatives had minimum inhibitory concentrations (MICs) ranging from 1.95 to 15.63 µg/mL against gram-positive bacteria .

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. In vitro assays revealed that similar compounds exhibited selective cytotoxicity towards cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer). For example, one study reported a significant reduction in cell viability in Caco-2 cells when treated with related thiazole derivatives, indicating potential for further development as anticancer agents .

Table 1: Anticancer Activity of Thiourea Derivatives

CompoundCell LineIC50 (µM)Reference
Compound 1A54939.8
Compound 3bCaco-231.9
Methyl DerivativeCaco-2Not specified

3. Anti-inflammatory Activity

Thiourea derivatives are also recognized for their anti-inflammatory properties. The presence of the thiophene ring may enhance the compound's ability to modulate inflammatory pathways. Research has indicated that related compounds can inhibit pro-inflammatory cytokines and exhibit protective effects in models of inflammation .

The biological activities of this compound are likely mediated through multiple mechanisms:

  • Antimicrobial Mechanism : The thiourea moiety may disrupt bacterial cell wall synthesis or interfere with protein synthesis.
  • Anticancer Mechanism : The compound may induce apoptosis in cancer cells by activating caspase pathways or inhibiting key survival signals.
  • Anti-inflammatory Mechanism : It may inhibit the NF-kB pathway, reducing the expression of inflammatory mediators.

Case Studies

Several case studies have documented the efficacy of thiourea derivatives in clinical and preclinical settings:

  • Study on MRSA : A derivative similar to this compound showed promising results against MRSA infections in vitro, with further exploration needed for in vivo efficacy.
  • Caco-2 Cell Study : A recent investigation highlighted the selective cytotoxicity of thiazole-based compounds against Caco-2 cells, suggesting potential for targeted therapy in colorectal cancer .

Q & A

Q. What analytical techniques validate the absence of toxic byproducts (e.g., thiourea dimers)?

  • Methodological Answer : Use LC-MS/MS in MRM mode to detect dimeric byproducts (e.g., m/z 670 for [M+H]⁺). For quantification, calibrate against synthesized standards. Studies on thiourea syntheses indicate dimer formation is suppressed at low concentrations (<0.1 M) .

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